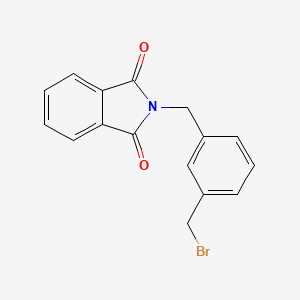
N-(3-bromomethylbenzyl)phthalimide
描述
N-(3-bromomethylbenzyl)phthalimide: is a chemical compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a bromomethyl group attached to a benzyl ring, which is further connected to a phthalimide moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromomethylbenzyl)phthalimide typically involves the reaction of phthalic anhydride with 3-bromomethylbenzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The product is purified using techniques such as distillation and crystallization to achieve high purity .
化学反应分析
Types of Reactions: N-(3-bromomethylbenzyl)phthalimide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding phthalimide derivatives.
Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phthalimide derivatives.
Oxidation: Formation of phthalimide N-oxides.
Reduction: Formation of phthalamic acid derivatives.
科学研究应用
Chemistry: N-(3-bromomethylbenzyl)phthalimide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various functionalized phthalimides and other heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of phthalimide derivatives with biological macromolecules. It is also employed in the development of new bioactive molecules with potential therapeutic applications .
Medicine: this compound derivatives have shown promise in medicinal chemistry for the development of drugs with anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also utilized in the synthesis of specialty chemicals for various applications .
作用机制
The mechanism of action of N-(3-bromomethylbenzyl)phthalimide involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects .
相似化合物的比较
- N-(3-bromopropyl)phthalimide
- N-(4-bromobenzyl)phthalimide
- N-(2-bromomethylphenyl)phthalimide
Comparison: N-(3-bromomethylbenzyl)phthalimide is unique due to the presence of the bromomethyl group at the 3-position of the benzyl ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. For example, N-(3-bromopropyl)phthalimide has a different spatial arrangement of the bromine atom, which affects its reactivity and interaction with biological targets .
属性
IUPAC Name |
2-[[3-(bromomethyl)phenyl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-9-11-4-3-5-12(8-11)10-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKHNDGGGZRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
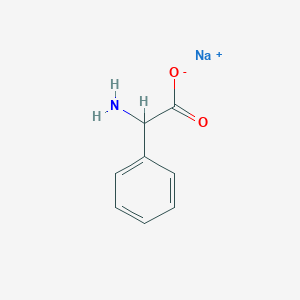
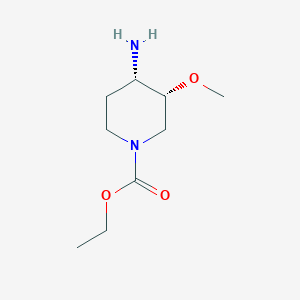
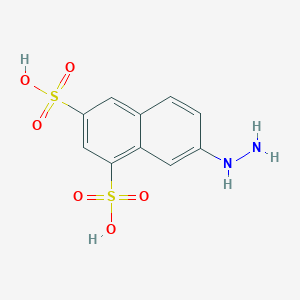
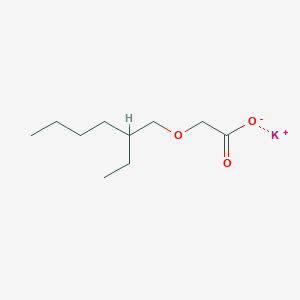
![[4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide](/img/structure/B8019157.png)
![disodium;2-[4-[(E)-[(4-sulfonatophenyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B8019166.png)
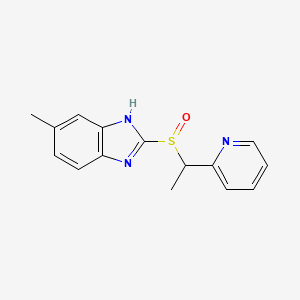
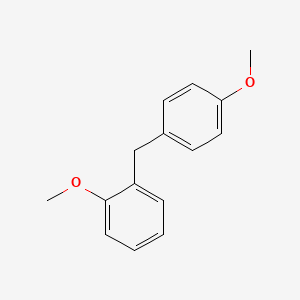
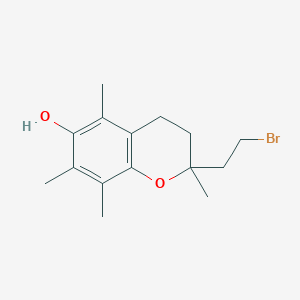
![(11Ar)-8,9-dimethoxy-2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizin-2-amine](/img/structure/B8019185.png)
![1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B8019191.png)
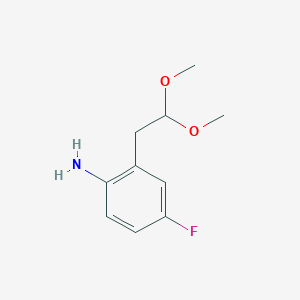
![2-[4-[2-(benzylamino)ethoxy]phenyl]-N-methylacetamide](/img/structure/B8019203.png)
![2-[(4-Chloro-2-nitro-6-phenylmethoxyphenoxy)methyl]oxirane](/img/structure/B8019227.png)
